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molecular formula C11H14N2O3 B8347876 2-(But-3-enylamino)-6-methoxyisonicotinic acid

2-(But-3-enylamino)-6-methoxyisonicotinic acid

Cat. No. B8347876
M. Wt: 222.24 g/mol
InChI Key: OLXYTZZPDFQEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612055B2

Procedure details

A mixture of 1.0 g (5.3 mmol) 2-chloro-6-methoxy-isonicotinic acid, 4.4 g (53 mmol, 86% pure by NMR) but-3-enylamine and 85 mg (0.53 mmol) CuSO4 in 10 ml H2O is stirred in a pressurized reaction vessel for 36 h at 140° C. The reaction mixture is diluted with an 0.5 M aqueous citric acid and extracted two times with EtOAc. The combined extracts are washed with citric acid solution, water and brine, dried over Na2SO4, filtered and the solvent is evaporated. Chromatography on silica gel yields the title compound as an off-white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6].[CH2:13]([NH2:17])[CH2:14][CH:15]=[CH2:16]>O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[O-]S([O-])(=O)=O.[Cu+2]>[CH2:13]([NH:17][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6])[CH2:14][CH:15]=[CH2:16] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)OC
Name
Quantity
4.4 g
Type
reactant
Smiles
C(CC=C)N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
85 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
is stirred in a pressurized reaction vessel for 36 h at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted two times with EtOAc
WASH
Type
WASH
Details
The combined extracts are washed with citric acid solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(CC=C)NC=1C=C(C(=O)O)C=C(N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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